2-((4-Bromophenyl)(tert-butoxycarbonyl)amino)acetic acid
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Overview
Description
2-((4-Bromophenyl)(tert-butoxycarbonyl)amino)acetic acid is an organic compound with the molecular formula C13H16BrNO4. It is a derivative of acetic acid where the hydrogen atom of the amino group is substituted with a 4-bromophenyl group and a tert-butoxycarbonyl group. This compound is often used in organic synthesis and research due to its unique chemical properties.
Mechanism of Action
Mode of Action
Without specific information on the targets of 2-((4-Bromophenyl)(tert-butoxycarbonyl)amino)acetic acid, it’s challenging to describe its exact mode of action. Given its structural similarity to amino acids, it might interact with its targets in a similar way as other amino acid derivatives do, possibly by binding to the active site of enzymes or receptors .
Biochemical Pathways
It’s possible that this compound could be involved in various biochemical reactions due to its structural similarity to amino acids .
Pharmacokinetics
Its metabolism and excretion would likely involve enzymatic processes and renal clearance .
Result of Action
Given its structural similarity to amino acids, it might participate in protein synthesis or other cellular processes involving amino acids .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For instance, its stability might be affected by temperature and pH, while its efficacy could be influenced by the presence of other molecules that compete for the same targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Bromophenyl)(tert-butoxycarbonyl)amino)acetic acid typically involves the reaction of 4-bromophenylamine with tert-butoxycarbonyl chloride to form the tert-butoxycarbonyl-protected amine. This intermediate is then reacted with bromoacetic acid under basic conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and bases like triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-((4-Bromophenyl)(tert-butoxycarbonyl)amino)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Deprotection: Trifluoroacetic acid is commonly used for removing the tert-butoxycarbonyl group.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.
Deprotection: The major product is the free amine derivative.
Coupling: The products are typically biaryl compounds formed through the coupling reaction.
Scientific Research Applications
2-((4-Bromophenyl)(tert-butoxycarbonyl)amino)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a precursor in drug development.
Medicine: Investigated for its potential use in developing pharmaceuticals due to its ability to form various bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
®-2-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)acetic acid: A stereoisomer with similar chemical properties but different biological activity.
2-(3-Bromophenyl)-2-((tert-butoxycarbonyl)amino)acetic acid: A positional isomer with the bromine atom at a different position on the phenyl ring.
Uniqueness
2-((4-Bromophenyl)(tert-butoxycarbonyl)amino)acetic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its tert-butoxycarbonyl group provides protection during synthesis, and the 4-bromophenyl group allows for further functionalization through substitution reactions .
Properties
IUPAC Name |
2-[4-bromo-N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO4/c1-13(2,3)19-12(18)15(8-11(16)17)10-6-4-9(14)5-7-10/h4-7H,8H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWQFKWEIUOCRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC(=O)O)C1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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